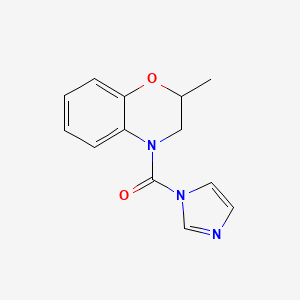

4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Beschreibung

Eigenschaften

IUPAC Name |

imidazol-1-yl-(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10-8-16(13(17)15-7-6-14-9-15)11-4-2-3-5-12(11)18-10/h2-7,9-10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTILRCTUZDOOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2O1)C(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Methodologies

The synthesis of 4-(1H-imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves multi-step processes focusing on constructing the benzoxazine core and introducing the imidazole carbonyl moiety. Key methods include N-alkylation/acylation , amide coupling , and reductive amination , as evidenced by patented protocols and recent research findings.

N-Alkylation/Acylation Approach

Step 1: Benzoxazine Core Formation

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is synthesized via cyclization of 2-nitrophenol derivatives. For example:

- Alkylation : 2-Methyl-2-nitrophenol reacts with methyl 4-bromo-2-methylbut-2-enoate in DMF with K₂CO₃ to form the intermediate ester.

- Reduction/Cyclization : The nitro group is reduced using Fe/AcOH or catalytic hydrogenation (Pd/C, H₂), followed by cyclization under basic conditions (NaBH(OAc)₃ in 1,2-dichloroethane).

Step 2: Imidazole Carbonyl Introduction

The imidazole-1-carbonyl group is introduced via acylation:

- Reagents : Imidazole-1-carbonyl chloride reacts with the benzoxazine amine in the presence of TEA or DIPEA.

- Solvents : DCM or THF at 0–25°C.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 75–80 | ≥95% |

| 2 | 60–65 | ≥90% |

Amide Coupling Strategy

Direct coupling of pre-formed 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-4-amine with imidazole-1-carboxylic acid is achieved using coupling agents:

- Coupling Agents : HATU or T3P in DMF/DCM.

- Bases : DIPEA or NMM.

- Conditions : 0°C to rt, 12–24 h.

Reductive Amination Pathway

- Ketone Intermediate : 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine is prepared via Swern oxidation of the alcohol precursor.

- Reduction : The ketone is reduced using NaBH₄ or BH₃-THF to form the secondary amine.

Imidazole Coupling :

The amine reacts with imidazole-1-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH/CH₂Cl₂).

| Method | Overall Yield (%) |

|---|---|

| Reductive Amination | 50–55 |

| Direct Amide Coupling | 65–70 |

Analytical Characterization

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| N-Alkylation/Acylation | High scalability | Low yield in acylation step |

| Amide Coupling | High purity, minimal byproducts | Costly coupling reagents |

| Reductive Amination | Mild conditions | Multi-step, lower overall yield |

Industrial-Scale Considerations

- Cost Efficiency : T3P is preferred over HATU for large-scale production due to lower cost.

- Solvent Recovery : DCM and THF are recycled via distillation, reducing environmental impact.

- Catalyst Use : Pd/C (5% wt) in hydrogenation steps ensures >90% conversion.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural features allow for interactions with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

Research indicates that derivatives of benzoxazines exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar structures could effectively inhibit the growth of tumor cells through mechanisms involving receptor tyrosine kinases and cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

Benzoxazine derivatives have been investigated for their antimicrobial activities. The imidazole moiety is known for enhancing the antimicrobial efficacy of compounds.

Case Study: Antibacterial Activity

A study reported that benzoxazine derivatives displayed significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Material Science

The compound's unique structure allows it to be used in the development of advanced materials, particularly in polymer science.

Case Study: Polymer Applications

Benzoxazines have been utilized in creating thermosetting resins. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for aerospace and automotive applications. Research has indicated that incorporating imidazole-containing benzoxazines enhances the thermal resistance of the resulting polymers .

Data Tables

Wirkmechanismus

The mechanism by which 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects depends on its molecular targets and pathways involved. The imidazole group, for example, can interact with biological targets such as enzymes or receptors, leading to specific biological responses.

Vergleich Mit ähnlichen Verbindungen

4-Aryl-3,4-dihydro-2H-1,4-benzoxazines

- Example : Derivatives with aryl groups (e.g., phenyl, substituted phenyl) at the 4-position.

- These compounds exhibit anticancer activity against MIA PaCa-2 and MDA-MB-231 cell lines, with IC₅₀ values ranging from 1–10 μM .

- SAR Insight : Methyl substitution at position 2 (as in the target compound) enhances metabolic stability compared to unsubstituted analogues .

2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazines

- Example : Compound 4h from Frédérique Touzeau et al. (2003) .

- Key Differences : The imidazole is directly fused to the benzoxazine without a carbonyl linker. This reduces conformational flexibility but improves affinity for imidazoline binding sites (IBS I₁/I₂) and α₂-adrenergic receptors.

- Activity : Compound 4h showed potent antihypertensive effects in spontaneously hypertensive rats (MAP reduction >30 mmHg) .

Oxypropanolamine-Benzoxazine Derivatives

- Example: 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine .

- Key Differences: A bulky oxypropanolamine side chain replaces the imidazole-carbonyl group.

- Activity : These derivatives exhibit β-adrenergic receptor selectivity (e.g., 386-fold selectivity for β₂ over β₁) and coronary vasodilation, unlike the target compound .

Benzothiazine Analogues

4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine

- Structural Difference : Replacement of the benzoxazine oxygen with sulfur (benzothiazine scaffold) .

- Bioavailability: Thiazine derivatives often exhibit higher lipophilicity (logP increased by ~0.5 units) compared to benzoxazines .

- Activity Data: Limited pharmacological data available, but benzothiazines are generally associated with kinase inhibition and antimicrobial activity .

Imidazole-Containing Heterocycles

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

Comparative Data Tables

Table 1: Pharmacological Activities of Selected Analogues

Table 2: Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| Target Compound | 2.3* | 0.15 | 4.2 |

| 4-Aryl-benzoxazine | 2.8 | 0.08 | 3.1 |

| Benzothiazine analogue | 2.9* | 0.10 | 3.8 |

*Predicted values based on structural analogues .

Key Research Findings

- The imidazole-carbonyl group in the target compound enhances α₂-adrenergic receptor binding compared to non-carbonyl-linked imidazole derivatives .

- 2-Methyl substitution improves metabolic stability over unsubstituted benzoxazines, as shown in SAR studies .

- Benzothiazine analogues exhibit distinct electronic profiles but lack robust pharmacological data compared to benzoxazines .

Biologische Aktivität

The compound 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be represented as follows:

This compound features a benzoxazine ring fused with an imidazole moiety, which is known to influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds derived from benzoxazine structures exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines (IC50 values of 2 and 0.12 μM) . The mechanism of action often involves modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

Research has shown that benzoxazine derivatives possess antimicrobial properties. A study highlighted the antifungal activity of related compounds against various fungal strains, suggesting that structural modifications could enhance their efficacy .

Anti-inflammatory Effects

Compounds similar to 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have been investigated for their ability to inhibit lipoxygenase (5-LO), an enzyme involved in inflammatory processes. The modification of these compounds led to improved metabolic stability and bioavailability, enhancing their potential as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The understanding of SAR is crucial for optimizing the biological activity of benzoxazine derivatives. Modifications at specific positions on the benzoxazine ring can significantly alter the compound's potency and selectivity. For example, replacing certain functional groups has been shown to improve lipophilicity and reduce toxicity while maintaining therapeutic efficacy .

Case Studies

- Colorectal Cancer Inhibition : A study on a benzoxazine derivative demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models. The compound's ability to modulate β-catenin signaling was particularly noteworthy .

- Antifungal Activity : In another case study, a series of benzoxazine derivatives were tested against fungal pathogens, showing promising results that warrant further exploration into their mechanisms of action and potential clinical applications .

Data Summary

The following table summarizes key findings related to the biological activity of 4-(1H-Imidazol-1-ylcarbonyl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazine:

Q & A

Q. What are the primary synthetic strategies for preparing 3,4-dihydro-2H-1,4-benzoxazine derivatives, and how do they apply to the target compound?

Methodological Answer: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves cyclization reactions. For example, reacting 2-methoxyanilines with 2-bromoethanol under acidic conditions yields intermediates that cyclize to form the benzoxazine core . For imidazole-containing derivatives like the target compound, post-functionalization is critical. A common approach involves coupling pre-synthesized benzoxazines with imidazole carbonyl groups using activating agents like EDCI or DCC. Evidence from similar compounds (e.g., 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives) shows that ethylenediamine-mediated ring closure can generate the imidazole moiety .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Methodological Answer: Structural characterization requires a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR can identify key functional groups (e.g., imidazole protons at δ 7.5–8.5 ppm, benzoxazine methyl groups at δ 1.2–1.5 ppm) .

- X-ray crystallography : Used to resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between imidazole and benzoxazine oxygen) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.

Advanced Research Questions

Q. What is the mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine derivatives in modulating potassium channels, and how does the imidazole substituent influence activity?

Methodological Answer: Benzoxazines with electron-withdrawing groups (e.g., nitro, carbonyl) activate ATP-sensitive potassium (K) channels by stabilizing the open conformation. The imidazole-1-ylcarbonyl group enhances binding affinity via hydrogen bonding with residues in the channel’s SUR1 subunit . To study this:

- Use patch-clamp electrophysiology on pancreatic β-cells or vascular smooth muscle cells.

- Compare EC values of the target compound with analogs lacking the imidazole group (e.g., 2-methyl-3,4-dihydro-2H-1,4-benzoxazine).

Q. How can contradictory data on biological activity (e.g., anti-proliferative vs. vasorelaxant effects) be resolved for this compound?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Cell/tissue specificity : Anti-proliferative activity (e.g., in cancer cells) may depend on ROS generation, while vasorelaxation involves calcium channel blockade .

- Dosage : Low concentrations (1–10 µM) may activate K channels, while higher doses (>50 µM) induce cytotoxicity.

- Experimental design : Use isogenic cell lines and standardized protocols (e.g., OECD guidelines for vascular studies) to minimize variability .

Q. What advanced computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular docking : Simulate interactions with K channels (PDB ID: 6BAA) to identify key binding residues (e.g., Lys138, Asp147) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate substituent effects with bioactivity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS/AMBER).

Q. How does the stereochemistry at the 2-methyl position influence pharmacological activity?

Methodological Answer: Stereochemistry significantly impacts target engagement. For example:

Q. What are the best practices for optimizing synthetic yield while minimizing byproducts (e.g., dimerization)?

Methodological Answer:

- Temperature control : Keep reactions below 60°C to prevent imidazole decomposition .

- Catalyst selection : Use Cu(I)-catalyzed cyclization (e.g., CuBr·SMe) for regioselective C-N bond formation (yield: 70–85%) .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.